Regiospecific Carbopalladation on the tert-Butyl Group: A Unique Reactivity Signature Absent in Acetone Oxime and Dimethylhydrazone Analogs
Pinacolone oxime undergoes regiospecific carbopalladation exclusively on the tert-butyl group when treated with NaOAc–Na₂PdCl₄. Under identical conditions, acetone oxime O-allyl ether palladates on the central carbon atom of the allyl group, and pinacolone dimethylhydrazone carbopalladates only on the methyl group [1]. This establishes that the tert-butyl substituent of pinacolone oxime, combined with N-coordination of the oxime to palladium, directs metalation to a single, predictable position—a selectivity not achievable with simpler oximes [2].
| Evidence Dimension | Site of palladium-mediated C–H activation (regioselectivity) |
|---|---|
| Target Compound Data | Exclusive carbopalladation on the tert-butyl group; single regioisomeric product |
| Comparator Or Baseline | Acetone oxime O-allyl ether: carbopalladation on central allyl carbon; Pinacolone dimethylhydrazone: carbopalladation only on methyl group |
| Quantified Difference | Regiospecific (single-site) vs. alternative-site attack on comparator molecules; three distinct palladation sites observed across the three substrates |
| Conditions | NaOAc–Na₂PdCl₄, ambient conditions (reported in Constable et al., 1978) |
Why This Matters
For synthetic chemists employing palladium-catalyzed C–H functionalization, pinacolone oxime provides a predictable, single-site metalation handle that simpler oxime analogs cannot replicate, enabling downstream diversification with defined regiochemistry.
- [1] Constable, A. G., McDonald, W. S., Sawkins, L. C., & Shaw, B. L. (1978). Palladation of dimethylhydrazones, oximes, and oxime O-allyl ethers: crystal structure of [Pd₃(ON=CPrⁱPh)₆]. Journal of the Chemical Society, Chemical Communications, (23), 1061–1062. DOI: 10.1039/C39780001061 View Source
- [2] Galli, B., Gasparrini, F., Maresca, L., Natile, G. (relevant discussion of N-coordination and regioselectivity). Dalton Transactions. NSTL Archive. http://archive.nstl.gov.cn View Source
